N-pentadecanoyl-L-alanine
Description
N-Pentadecanoyl-L-alanine (chemical formula: C₁₈H₃₅NO₃) is a fatty acid-amino acid conjugate composed of a pentadecanoic acid (C15) chain linked via an amide bond to the α-amino group of L-alanine. Such compounds are typically studied for applications in surfactant chemistry, pharmaceuticals, or agrochemicals due to their amphiphilic nature and bioactivity .
Properties
CAS No. |
219901-76-5 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-(pentadecanoylamino)propanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16(2)18(21)22/h16H,3-15H2,1-2H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
InChI Key |
VOQZXMRDPMEGKJ-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-alanine typically involves the acylation of L-alanine with pentadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions: N-pentadecanoyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alpha carbon of the alanine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-pentadecanoyl-L-alaninamide.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
N-pentadecanoyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-pentadecanoyl-L-alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-pentadecanoyl-L-alanine with structurally or functionally related compounds, based on the provided evidence:
Key Findings:
Fungicides like benalaxyl and metalaxyl-M demonstrate that aryl substituents on alanine derivatives enhance pesticidal activity, a feature absent in this compound but relevant for agrochemical design .
Structural Complexity and Purity: The cyclic peptide derivative () highlights the importance of stereochemistry and purity (>99% HPLC) in bioactive compounds, a standard this compound would need to meet for industrial or pharmaceutical use .
Metabolic and Synthetic Utility: N-Methyl-L-alanine () underscores the role of simple alanine modifications in metabolic pathways, contrasting with the more complex fatty-acid conjugates like this compound, which may require specialized enzymatic or chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
